Cas no 1609406-36-1 (2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochloride)
![2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochloride structure](https://ja.kuujia.com/scimg/cas/1609406-36-1x500.png)
2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochloride
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- MDL: MFCD13186500
- インチ: 1S/C15H19NO2.ClH/c17-10-9-16-8-3-11-18-15-7-6-13-4-1-2-5-14(13)12-15;/h1-2,4-7,12,16-17H,3,8-11H2;1H
- InChIKey: NXBXZSLUUCYPTR-UHFFFAOYSA-N
- SMILES: O(C1C=CC2C=CC=CC=2C=1)CCCNCCO.Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 7
2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00J44U-1g |
2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochloride |
1609406-36-1 | 95% | 1g |
$61.00 | 2025-03-01 | |
abcr | AB220359-1 g |
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride; 95% |
1609406-36-1 | 1g |
€128.10 | 2023-02-05 | ||
abcr | AB220359-1g |
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride, 95%; . |
1609406-36-1 | 95% | 1g |
€137.20 | 2025-02-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341172-1g |
2-((3-(Naphthalen-2-yloxy)propyl)amino)ethan-1-ol hydrochloride |
1609406-36-1 | 95% | 1g |
¥514 | 2023-04-10 | |
Ambeed | A978117-1g |
2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochloride |
1609406-36-1 | 95% | 1g |
$48.0 | 2024-04-23 | |
A2B Chem LLC | AI91022-1g |
2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochloride |
1609406-36-1 | 95% | 1g |
$61.00 | 2024-04-20 |
2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochloride 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochlorideに関する追加情報
2-{[3-(2-Naphthyloxy)Propyl]Amino}Ethanol Hydrochloride: A Comprehensive Overview
2-{[3-(2-Naphthyloxy)Propyl]Amino}Ethanol Hydrochloride (CAS No. 1609406-36-1) is a chemical compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound, often referred to as compound 1609406-36-1, is characterized by its unique structure, which includes a naphthoxy group, a propyl chain, and an aminoethanol moiety. The hydrochloride salt form of this compound is particularly notable for its potential applications in drug development and therapeutic research.
The molecular structure of 2-{[3-(2-Naphthyloxy)Propyl]Amino}Ethanol Hydrochloride is defined by its naphthoxy group, which contributes to its aromatic properties, and the aminoethanol component, which imparts hydrophilic characteristics. This combination makes the compound versatile in terms of its chemical reactivity and biological activity. Recent studies have highlighted its potential as a lead compound in the development of novel pharmaceutical agents, particularly in the treatment of neurological disorders.
One of the most promising aspects of compound 1609406-36-1 is its ability to interact with specific biological targets, such as ion channels and receptors. For instance, research has shown that this compound exhibits modulatory effects on voltage-gated sodium channels, which are critical in neuronal communication. This property suggests that it could be a valuable tool in the study and treatment of conditions such as epilepsy and chronic pain.
In addition to its pharmacological applications, 2-{[3-(2-Naphthyloxy)Propyl]Amino}Ethanol Hydrochloride has also been explored for its potential in diagnostic imaging. Its unique chemical properties allow for efficient labeling with radioactive isotopes, making it a candidate for use in positron emission tomography (PET) scans. This application underscores the compound's versatility across different areas of medical research.
The synthesis of compound 1609406-36-1 involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the naphthoxy group through nucleophilic aromatic substitution and the subsequent coupling with an aminoethanol derivative. Recent advancements in catalytic methods have improved the efficiency and scalability of this synthesis, making it more accessible for large-scale production.
From an environmental standpoint, 2-{[3-(2-Naphthyloxy)Propyl]Amino}Ethanol Hydrochloride demonstrates moderate biodegradability under controlled conditions. However, further studies are required to fully understand its environmental impact and to develop strategies for safe disposal and waste management.
In conclusion, compound 1609406-36-1, or 2-{[3-(2-Naphthyloxy)Propyl]Amino}Ethanol Hydrochloride, represents a significant advancement in chemical research with broad implications for medicine and diagnostics. Its unique structure, coupled with recent breakthroughs in synthesis and application, positions it as a key player in the development of future therapeutic agents.
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